molecular formula C22H24N2O6S2 B13751715 n,n'-Bis(phenylacetyl)cystine CAS No. 2752-39-8

n,n'-Bis(phenylacetyl)cystine

Cat. No.: B13751715
CAS No.: 2752-39-8
M. Wt: 476.6 g/mol
InChI Key: DWRCRIMPBCLETK-UHFFFAOYSA-N
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Description

L-Cystine,N,N’-bis(2-phenylacetyl)- is a heterocyclic organic compound with the molecular formula C({22})H({24})N({2})O({6})S(_{2}) and a molecular weight of 476.57 g/mol . This compound is characterized by the presence of two phenylacetyl groups attached to the amino acid L-cystine, which is a dimer of cysteine linked by a disulfide bond. It is used primarily in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cystine,N,N’-bis(2-phenylacetyl)- typically involves the reaction of L-cystine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of L-Cystine,N,N’-bis(2-phenylacetyl)- is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

L-Cystine,N,N’-bis(2-phenylacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cystine,N,N’-bis(2-phenylacetyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cystine,N,N’-bis(2-phenylacetyl)- involves its interaction with biological molecules through its disulfide bonds and phenylacetyl groups. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various biochemical pathways. The phenylacetyl groups can interact with proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cystine,N,N’-bis(2-phenylacetyl)- is unique due to the presence of phenylacetyl groups, which impart distinct chemical properties and potential biological activities compared to other cystine derivatives. These modifications can enhance its stability, solubility, and reactivity, making it valuable for specific research and industrial applications .

Properties

CAS No.

2752-39-8

Molecular Formula

C22H24N2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

3-[[2-carboxy-2-[(2-phenylacetyl)amino]ethyl]disulfanyl]-2-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C22H24N2O6S2/c25-19(11-15-7-3-1-4-8-15)23-17(21(27)28)13-31-32-14-18(22(29)30)24-20(26)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)

InChI Key

DWRCRIMPBCLETK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CSSCC(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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